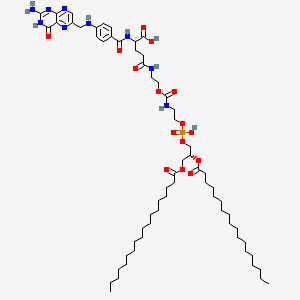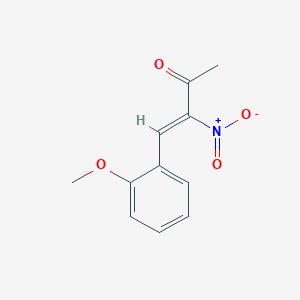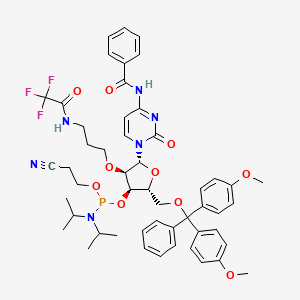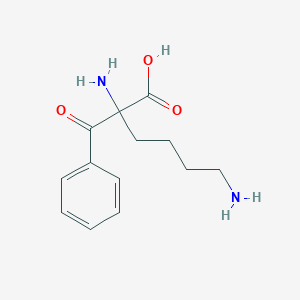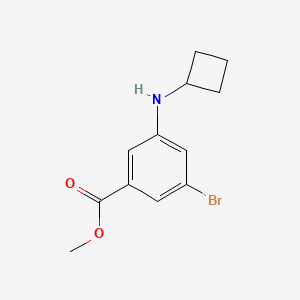
Methyl 3-bromo-5-(cyclobutylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-5-(cyclobutylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a bromine atom at the 3rd position and a cyclobutylamino group at the 5th position on the benzoate ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-5-(cyclobutylamino)benzoate typically involves a multi-step process One common method starts with the bromination of methyl benzoate to introduce the bromine atom at the 3rd positionThe reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium complexes to facilitate the substitution reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques like recrystallization and chromatography to ensure high purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-5-(cyclobutylamino)benzoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a de-brominated product.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea under mild conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoates, de-brominated benzoates, and oxidized benzoic acids. These products can be further utilized in different chemical syntheses and applications .
Applications De Recherche Scientifique
Methyl 3-bromo-5-(cyclobutylamino)benzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-5-(cyclobutylamino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclobutylamino group play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-bromo-5-(bromomethyl)benzoate
- Methyl 3-(bromomethyl)benzoate
- 3-bromo-5-[(cyclobutylamino)methyl]aniline
Uniqueness
Methyl 3-bromo-5-(cyclobutylamino)benzoate is unique due to the presence of both a bromine atom and a cyclobutylamino group on the benzoate ring. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications. Compared to similar compounds, it offers a unique balance of reactivity and stability, which can be advantageous in various synthetic and biological studies .
Propriétés
Formule moléculaire |
C12H14BrNO2 |
|---|---|
Poids moléculaire |
284.15 g/mol |
Nom IUPAC |
methyl 3-bromo-5-(cyclobutylamino)benzoate |
InChI |
InChI=1S/C12H14BrNO2/c1-16-12(15)8-5-9(13)7-11(6-8)14-10-3-2-4-10/h5-7,10,14H,2-4H2,1H3 |
Clé InChI |
PNFMMTGKFORPSJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)Br)NC2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


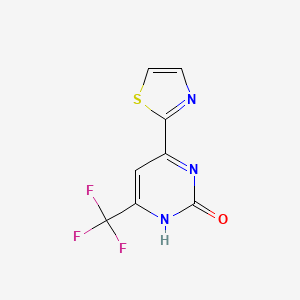

![[3-(hydroxymethyl)-5-(2-methylpropoxy)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728620.png)


![4,4-Dimethyl-5'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B13728628.png)
![[3-(hydroxymethyl)-5-propan-2-yloxyphenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13728633.png)
![[(2R)-3-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B13728636.png)
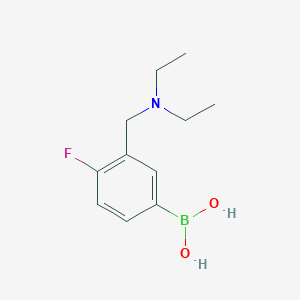
![(NZ)-N-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]hydroxylamine](/img/structure/B13728646.png)
